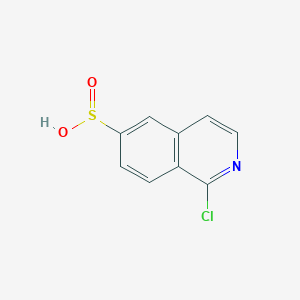

1-Chloroisoquinoline-6-sulfinic acid

Description

Contextualization within Heterocyclic and Organosulfur Chemistry

The study of 1-Chloroisoquinoline-6-sulfinic acid resides at the intersection of heterocyclic and organosulfur chemistry. Heterocyclic chemistry is a vast field focusing on cyclic compounds where one or more carbon atoms in the ring are replaced by heteroatoms, such as nitrogen, sulfur, or oxygen. The isoquinoline (B145761) ring system is a prominent member of this class, forming the backbone of many synthetic and naturally occurring compounds. amerigoscientific.com Organosulfur chemistry involves the study of compounds containing carbon-sulfur bonds. acs.orgacs.org These compounds are ubiquitous in biochemistry and are crucial building blocks in organic synthesis. acs.org this compound is a quintessential example of a molecule that bridges these two fields, incorporating the nitrogen-containing isoquinoline heterocycle and the sulfur-based sulfinic acid functional group.

Significance of Isoquinoline Core Structures in Synthetic Chemistry

The isoquinoline scaffold is recognized as a "privileged" structure in medicinal chemistry and drug discovery. nih.gov This designation stems from its prevalence in a wide array of biologically active compounds, including alkaloids and pharmaceuticals. pharmaguideline.com Derivatives of isoquinoline are known to exhibit a broad spectrum of pharmacological activities, serving as anesthetics, antihypertension agents, and vasodilators. pharmaguideline.comchemicalbook.comwikipedia.org In synthetic chemistry, the isoquinoline core is a versatile building block used in the creation of complex molecules, dyes, and materials. amerigoscientific.com Its aromatic nature and the presence of the nitrogen atom allow for a variety of chemical transformations, making it a valuable precursor for creating diverse molecular architectures. amerigoscientific.com The 1-chloro substituent, as seen in the subject compound, is particularly useful as it provides a reactive site for cross-coupling reactions, enabling the synthesis of more complex isoquinoline derivatives. chemicalbook.comchemimpex.com

Overview of Sulfinic Acids as Reactive Intermediates and Functional Groups

Sulfinic acids, with the general structure RSO(OH), are a class of organosulfur oxoacids. wikipedia.org They are known for their role as highly versatile and reactive intermediates in organic synthesis. researchgate.net Although the free acids can be unstable, they are often prepared in situ from their more robust corresponding sulfinate salts. wikipedia.orgorganic-chemistry.org A key aspect of their reactivity is the ability to serve as precursors to sulfonyl radicals (RSO₂•) upon one-electron oxidation. nih.gov These radicals are valuable for forming carbon-sulfur bonds through addition reactions with alkenes and alkynes. nih.govthieme-connect.com This reactivity makes sulfinic acids important reagents for introducing sulfur-containing moieties into organic molecules, leading to the synthesis of sulfones and other sulfur-based compounds. thieme-connect.com

Interactive Data Tables

Table 1: Physicochemical Properties of the Parent Structure: 1-Chloroisoquinoline (B32320)

This table provides known data for the core chlorinated heterocyclic component of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 19493-44-8 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₆ClN | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 163.60 g/mol | sigmaaldrich.com |

| Appearance | White to yellow low melting solid/crystals | chemicalbook.comchemimpex.com |

| Melting Point | 31-36 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 274-275 °C (at 768 mmHg) | chemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water | chemicalbook.com |

Table 2: Conceptual Roles of Functional Moieties in this compound

This table outlines the expected chemical behavior and significance of the different parts of the molecule based on established principles of organic chemistry.

| Moiety | Class | Anticipated Role & Significance | Reference(s) |

| Isoquinoline Core | Nitrogen Heterocycle | Provides a rigid, aromatic scaffold; known as a "privileged structure" in medicinal chemistry; core of many bioactive molecules. | amerigoscientific.comnih.govpharmaguideline.com |

| 1-Chloro Group | Halogen Substituent | Acts as a leaving group in nucleophilic aromatic substitution; enables palladium-catalyzed cross-coupling reactions for further functionalization. | chemicalbook.com |

| 6-Sulfinic Acid Group | Organosulfur Acid | Functions as a highly reactive intermediate; serves as a precursor to sulfonyl radicals for C-S bond formation; can be used to synthesize sulfones. | wikipedia.orgnih.govthieme-connect.com |

Properties

Molecular Formula |

C9H6ClNO2S |

|---|---|

Molecular Weight |

227.67 g/mol |

IUPAC Name |

1-chloroisoquinoline-6-sulfinic acid |

InChI |

InChI=1S/C9H6ClNO2S/c10-9-8-2-1-7(14(12)13)5-6(8)3-4-11-9/h1-5H,(H,12,13) |

InChI Key |

STQQXSWHPPYWBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloroisoquinoline 6 Sulfinic Acid

Direct Synthesis Routes

Direct synthesis routes aim to introduce the sulfinic acid moiety onto a pre-existing 1-chloroisoquinoline (B32320) framework or build the functionalized isoquinoline (B145761) ring system.

Conversion from Halogenated Isoquinoline Precursors

A primary direct route involves the conversion of a di-halogenated isoquinoline, such as 6-bromo-1-chloroisoquinoline. This precursor can undergo a metal-halogen exchange reaction, typically with an organolithium reagent like n-butyllithium, to form a highly reactive lithium intermediate. This intermediate is then quenched with sulfur dioxide (SO₂) to introduce the sulfinate group, which upon acidic workup yields the desired 1-Chloroisoquinoline-6-sulfinic acid. The success of this method hinges on the selective reaction at the C-6 position, leveraging the differential reactivity of the bromine and chlorine substituents.

A general representation of this conversion is outlined in the table below:

| Step | Reagent | Intermediate/Product | Purpose |

| 1 | n-Butyllithium | 1-Chloro-6-lithioisoquinoline | Metal-halogen exchange at the more reactive C-Br bond. |

| 2 | Sulfur Dioxide (SO₂) | Lithium 1-chloroisoquinoline-6-sulfinate | Introduction of the sulfinate moiety. |

| 3 | Acidic Workup (e.g., HCl) | This compound | Protonation to form the final sulfinic acid. |

Regioselective Functionalization Approaches to the Isoquinoline C-6 Position

Achieving regioselective functionalization at the C-6 position of the isoquinoline nucleus is a key challenge in organic synthesis. mdpi.comnih.gov Various strategies have been developed to direct substituents to this specific position. One approach involves the use of directing groups that can coordinate with a transition metal catalyst, guiding the functionalization to a specific C-H bond. While direct C-H sulfinylation is less common, related C-H activation methods for arylation and other bond formations at the C-6 position of isoquinoline derivatives have been reported, suggesting the potential for adapting these methods for the introduction of a sulfinic acid group. nsf.govdoi.orgmdpi.com For instance, transition metal-catalyzed reactions, such as those involving palladium or rhodium, have been employed for the functionalization of various positions on the quinoline (B57606) and isoquinoline ring systems. mdpi.comnih.gov

Indirect Synthetic Strategies

Indirect methods involve the synthesis of a related precursor molecule that can be subsequently converted into the target sulfinic acid.

Potential Reduction Pathways from 1-Chloroisoquinoline-6-sulfonyl Chloride

A plausible indirect route is the reduction of 1-Chloroisoquinoline-6-sulfonyl chloride. Sulfonyl chlorides are common precursors to sulfinic acids. google.comchez-alice.fr A variety of reducing agents can be employed for this transformation, with sodium sulfite (B76179) or sodium bisulfite being common choices. google.com The reaction is typically carried out in an aqueous medium. Careful control of the reaction conditions is crucial to prevent over-reduction or disproportionation of the resulting sulfinic acid. google.com

The following table summarizes common reducing agents used for the conversion of sulfonyl chlorides to sulfinic acids:

| Reducing Agent | Typical Conditions | Notes |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution | A widely used and effective reagent. google.com |

| Sodium Bisulfite (NaHSO₃) | Aqueous solution | Another common and effective choice. google.com |

| Zinc (Zn) dust | Acidic or neutral conditions | A classical method for this reduction. google.com |

The stability of the resulting sulfinic acid is a key consideration, as they can be prone to disproportionation. google.com Often, the more stable sulfinate salt is isolated. google.com

Introduction of Sulfinic Acid Moiety via Organometallic Intermediates

The use of organometallic intermediates provides a versatile method for the formation of carbon-sulfur bonds. figshare.comresearchgate.net This strategy is similar to the direct conversion from halogenated precursors but can be considered indirect if the organometallic reagent is prepared in a separate step. For instance, an organomagnesium (Grignard) or organolithium reagent can be generated from a suitable 1-chloroisoquinoline derivative. organic-chemistry.orgacs.org This organometallic species is then reacted with sulfur dioxide to form the corresponding sulfinate salt. figshare.comresearchgate.netrsc.org Subsequent acidification yields the sulfinic acid. The choice of the organometallic reagent and the reaction conditions are critical to ensure high yield and selectivity.

Innovations in Sulfinylation and Related Reaction Design

Recent advancements in organic synthesis have led to novel methods for the introduction of sulfinyl groups. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, for example, have emerged as powerful tools for the formation of aryl sulfones and related compounds. researchgate.netmdpi.com While direct palladium-catalyzed sulfinylation of aryl halides is an area of ongoing research, related transformations provide a conceptual framework for potential new routes. acs.orgsemanticscholar.org Innovations in the generation of sulfinate anions and their subsequent reaction with electrophiles also offer new possibilities. mdpi.com Furthermore, novel reagents and catalytic systems are continuously being developed for the synthesis of sulfinic acids and their derivatives, which could be adapted for the synthesis of this compound. researchgate.netbohrium.com

Chemical Reactivity and Transformation Mechanisms of 1 Chloroisoquinoline 6 Sulfinic Acid

Reactivity Profile of the Sulfinic Acid Moiety

The chemical behavior of 1-Chloroisoquinoline-6-sulfinic acid is predominantly dictated by the sulfinic acid functional group (-SO₂H). This moiety is characterized by a sulfur atom in an intermediate oxidation state (+4), rendering it susceptible to both oxidation and reduction. The sulfur atom is pyramidal, making sulfinic acids chiral. wikipedia.org The reactivity is further influenced by the electron-withdrawing nature of the 1-chloroisoquinoline (B32320) ring system, which affects the acidity and nucleophilicity of the sulfinic acid group.

The sulfur atom in the sulfinic acid group can be readily oxidized to a more stable hexavalent state, primarily yielding sulfonic acids. This is a common transformation for sulfinic acids. researchgate.netacs.orgresearchgate.net The oxidation of this compound to 1-Chloroisoquinoline-6-sulfonic acid is an expected and principal reaction pathway.

The mechanism generally involves a two-electron transfer process from the sulfur center to an oxidizing agent. researchgate.net A variety of oxidants can effect this transformation. For instance, hydrogen peroxide (H₂O₂) is a common reagent used for the oxidation of thiols through sulfenic and sulfinic acid intermediates to the final sulfonic acid. researchgate.netnih.govnih.gov The reaction with H₂O₂ is often base-catalyzed. nih.gov

Table 1: Common Oxidizing Agents for Sulfinic to Sulfonic Acid Conversion

| Oxidizing Agent | Product | General Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfonic Acid | Aqueous or organic solvents, often base-catalyzed. nih.gov |

| Permanganate (e.g., KMnO₄) | Sulfonic Acid | Typically in neutral or alkaline aqueous solution. |

| Halogens/Oxyhalogens | Sulfonic Acid | Aqueous solutions. researchgate.net |

| Peroxy acids (e.g., m-CPBA) | Sulfonic Acid | Organic solvents. |

In addition to sulfonic acids, sulfinic acids can also be oxidized to form disulfones. This transformation typically requires specific reagents, such as cobalt(III) salts, though yields may be moderate (30–50%). wikipedia.org The formation of disulfones is thought to proceed through sulfonyl radical intermediates.

While oxidation is a more common fate, the sulfinic acid moiety can also be reduced. The complete reduction of the sulfinic acid group in this compound would lead to the formation of 1-Chloroisoquinoline-6-thiol.

The direct reduction of sulfinic acids to thiols is less frequently documented than the reduction of their higher oxidation state analogues, sulfonic acids. The reduction of sulfonic acids to thiols often requires harsh conditions, such as high heat and pressure in the presence of a rhodium carbonyl catalyst. google.com However, derivatives of sulfonic acids, such as sulfonyl halides or sulfonamides, can be reduced with more conventional reducing agents. google.com It is plausible that similar strategies could be applied to sulfinic acid derivatives. Furthermore, certain inorganic and organic molecules, including sodium arsenite and triphenylphosphine, have been shown to reduce the related sulfenic acids back to thiols. nih.gov

This compound can react with alcohols and amines to form the corresponding sulfinate esters and sulfinamides, respectively. These reactions are fundamental in diversifying the functionality of the sulfinic acid group. nih.gov

The direct condensation of a free sulfinic acid with an alcohol or amine can be challenging. Therefore, the reaction is often facilitated by activating the sulfinic acid. This can be achieved by converting the sulfinic acid to a more reactive intermediate, such as a sulfinyl chloride, which then readily reacts with a nucleophile (alcohol or amine). researchgate.net Alternatively, modern synthetic methods employ coupling reagents to facilitate the one-step synthesis of sulfinate esters and sulfinamides directly from the sulfinic acid. researchgate.netorganic-chemistry.org

Table 2: Reagents for Sulfinate Ester and Sulfinamide Synthesis

| Reagent Class | Example(s) | Product |

|---|---|---|

| Dehydrating Coupling Reagents | DCC (N,N'-Dicyclohexylcarbodiimide) | Sulfinate Ester / Sulfinamide |

| Pyridinium-based Reagents | 2-Chloro-1-methylpyridinium iodide | Sulfinate Ester / Sulfinamide researchgate.net |

| Azodicarboxylates | DEAD (Diethyl azodicarboxylate) with Triphenylphosphine | Sulfinate Ester / Sulfinamide researchgate.net |

| Chloroformates | Ethyl Chloroformate | Forms a mixed anhydride intermediate for reaction with alcohols. nih.gov |

The resulting sulfinate esters are valuable synthetic intermediates themselves, as they can be used to generate a variety of other chiral sulfur compounds. nih.govnih.gov

Alkylation of sulfinic acids is a key reaction that typically leads to the formation of sulfones. wikipedia.org The sulfinate anion, the conjugate base of the sulfinic acid, is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom.

The outcome of the alkylation reaction is highly dependent on the nature of the alkylating agent. wikipedia.org

S-Alkylation: Reaction with relatively non-polarized reactants, such as alkyl halides, results in the formation of a carbon-sulfur bond, yielding a sulfone. This is the more common pathway.

O-Alkylation: Reaction with strongly polarized, "hard" electrophiles, such as trimethyloxonium tetrafluoroborate, leads to the formation of a sulfur-oxygen bond, resulting in a sulfinate ester. wikipedia.org

For this compound, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base is expected to yield the corresponding alkyl sulfone, 6-(Alkylsulfonyl)-1-chloroisoquinoline. A general method for synthesizing sulfinic acids involves the in-situ elimination of styrene from a sulfone precursor, highlighting the reversible nature of these transformations under certain conditions. organic-chemistry.orgorganic-chemistry.org

Table 3: Outcome of Sulfinic Acid Alkylation

| Alkylating Agent Type | Example | Primary Product |

|---|---|---|

| Non-polarized | Alkyl Halide (R-X) | Sulfone (R-SO₂-R') wikipedia.org |

| Enone | Michael Acceptor | Sulfone (R-SO₂-R') wikipedia.org |

| Strongly Polarized | Trialkyloxonium Salt (R₃O⁺BF₄⁻) | Sulfinate Ester (R-SO(OR')-R') wikipedia.org |

The sulfinic acid functional group, particularly in its deprotonated sulfinate form, is a potent nucleophile. nih.gov The sulfur atom, with its lone pair of electrons, readily attacks electrophilic centers. This nucleophilicity is central to many of its reactions, including the S-alkylation to form sulfones. wikipedia.org

The nucleophilic character of sulfinic acids allows them to participate in various addition reactions. For instance, sulfinates can react with iminium ions in a Mannich-type reaction to form aminomethyl sulfones. nih.gov The versatility of sulfinates as nucleophiles has been demonstrated in their reaction with a wide range of electrophiles. nih.gov The reactivity of the sulfur atom in a sulfinic acid is distinct from that of a sulfenic acid; while both can be nucleophilic, the sulfenic acid is also a moderate electrophile. biorxiv.orgrsc.org For this compound, the electron-withdrawing isoquinoline (B145761) ring may slightly diminish the nucleophilicity of the sulfur atom compared to simple alkyl or aryl sulfinic acids.

Free sulfinic acids are often unstable and can undergo disproportionation. wikipedia.org This characteristic reaction involves two molecules of the sulfinic acid reacting to form one molecule of the corresponding sulfonic acid and one molecule of a thiosulfonate. wikipedia.org

3 RSO₂H ⇌ RSO₃H + RS(O)₂SR + H₂O

The stability of a sulfinic acid is influenced by its molecular structure. For this compound, the presence of the aromatic ring system may offer some degree of stabilization compared to simple aliphatic sulfinic acids. Electron-withdrawing substituents on related aromatic sulfenic acids have been shown to enhance their stability by diminishing the nucleophilicity of the sulfur atom, a factor that could also play a role in retarding the disproportionation of sulfinic acids. nih.gov

Transformations Involving the 1-Chloro Substituent

The chlorine atom at the C1 position of the isoquinoline ring is a key handle for molecular modification. Its reactivity is significantly enhanced due to its location on an electron-deficient pyridine ring, making it susceptible to both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The 1-chloro substituent in 1-chloroisoquinoline derivatives is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is analogous to that of 2- and 4-halo-pyridines. The electron-withdrawing effect of the ring nitrogen atom polarizes the C1-Cl bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. iust.ac.irnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism, although concerted pathways have also been proposed for some SNAr reactions. nih.gov

The presence of the sulfinic acid group at the C6 position, being electron-withdrawing, is expected to further increase the electrophilicity of the C1 position, thereby accelerating the rate of nucleophilic substitution. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse functionalized isoquinolines.

Common Nucleophiles in SNAr with 1-Chloroisoquinoline Derivatives:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce alkoxy and aryloxy groups, respectively.

N-Nucleophiles: Amines (primary and secondary) and ammonia equivalents readily displace the chloride to form aminoisoquinolines. iust.ac.ir

S-Nucleophiles: Thiolates can be used to synthesize the corresponding thioethers.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 1-Methoxyisoquinoline derivative |

| Amine | Aniline (PhNH2) | 1-(Phenylamino)isoquinoline derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)isoquinoline derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions

The C1-Cl bond is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds. These reactions offer a powerful and versatile strategy for the synthesis of complex isoquinoline derivatives.

Suzuki-Miyaura Coupling (C-C Bond Formation): This palladium-catalyzed reaction couples the 1-chloroisoquinoline moiety with boronic acids or their esters. wikipedia.orgorganic-chemistry.org It is a widely used method for introducing aryl, heteroaryl, or vinyl substituents at the C1 position. jk-sci.com The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system. youtube.com

Buchwald-Hartwig Amination (C-N Bond Formation): For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of 1-chloroisoquinoline with a wide range of primary and secondary amines, amides, and carbamates. organic-chemistry.orgyoutube.com The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency and broad substrate scope. princeton.edu

Sonogashira Coupling (C-C Bond Formation): To introduce alkynyl groups at the C1 position, the Sonogashira coupling is the reaction of choice. wikipedia.orgopenochem.org This reaction involves the coupling of the 1-chloroisoquinoline with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base, typically an amine. organic-chemistry.orglibretexts.org

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compound (e.g., Ar-B(OH)2) | Palladium complex (e.g., Pd(PPh3)4) |

| Buchwald-Hartwig | C-N | Amine (R2NH) | Palladium complex with phosphine ligands |

| Sonogashira | C-C (sp) | Terminal Alkyne (RC≡CH) | Palladium and Copper(I) complexes |

Reactivity of the Isoquinoline Ring System

The isoquinoline core is an aromatic heterocyclic system with a distinct reactivity pattern influenced by the nitrogen atom and the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Core

In isoquinoline, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the benzene ring. gcwgandhinagar.com Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the carbocyclic (benzene) ring. graduatecollege.ac.inquimicaorganica.org The most favored positions for electrophilic attack are C5 and C8, with C5 being slightly more reactive in some cases. iust.ac.irshahucollegelatur.org.in This regioselectivity is governed by the stability of the Wheland intermediate formed during the reaction. quimicaorganica.orgimperial.ac.uk

Typical Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitro and 8-nitroisoquinoline derivatives. shahucollegelatur.org.in

Sulfonation: Reaction with fuming sulfuric acid leads to substitution at C5 and C8.

Halogenation: Halogenation under electrophilic conditions also favors substitution on the benzene portion of the molecule.

Directed Metalation and C-H Activation Strategies for Further Functionalization

To overcome the inherent regioselectivity of EAS and to functionalize positions that are otherwise difficult to access, directed metalation and C-H activation strategies are employed.

Directed ortho-Metalation (DoM): DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The resulting organometallic intermediate can then be trapped with various electrophiles. While the sulfinic acid group itself is not a typical DMG, it could be converted to a more effective directing group like a sulfonamide. Alternatively, other substituents on the ring could direct metalation. For the isoquinoline ring, lithiation often requires an adjacent substituent to direct the deprotonation. iust.ac.irsemanticscholar.org

Transition Metal-Catalyzed C-H Activation: C-H activation has emerged as a powerful tool for the functionalization of heterocycles. acs.orgmdpi.com Palladium, rhodium, and ruthenium catalysts are frequently used to activate C-H bonds, often with the assistance of a directing group, allowing for the introduction of new substituents with high regioselectivity. nih.govorganic-chemistry.org For isoquinolines, C-H activation can be directed to various positions, including the otherwise unreactive C3 or C4 positions, depending on the catalyst and directing group strategy. thieme-connect.de

Ring-Opening and Rearrangement Processes

Under specific conditions, the isoquinoline ring system can undergo ring-opening or rearrangement reactions.

Ring-Opening: Oxidative cleavage of the isoquinoline ring can occur under harsh conditions. For instance, oxidation with potassium permanganate can lead to the cleavage of either the pyridine or the benzene ring, depending on the substituents present. Oxidation of isoquinoline itself yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.comslideshare.net The presence of a deactivating sulfinic acid group on the benzene ring might favor the cleavage of the pyridine ring under certain oxidative conditions.

A specific type of ring-opening followed by ring-closure is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in the reaction of some halo-isoquinolines, like 3-bromoisoquinoline, with strong nucleophiles such as sodium amide, leading to an apparent direct substitution product where the ring nitrogen has been exchanged. iust.ac.ir

Rearrangement Processes: Rearrangements involving the isoquinoline skeleton are less common but can be induced. For example, isoquinoline-N-oxides can undergo rearrangements upon treatment with reagents like acetic anhydride or phosphoryl chloride. acs.org Another known process is the Beckmann rearrangement of oximes derived from cinnamaldehyde, which can be a route to isoquinoline synthesis and involves skeletal rearrangement. slideshare.netacs.org

Derivatization Strategies and Analogue Synthesis Based on 1 Chloroisoquinoline 6 Sulfinic Acid

Synthesis of Sulfonyl Halide Analogues (e.g., 1-Chloroisoquinoline-6-sulfonyl chloride)

The conversion of 1-chloroisoquinoline-6-sulfinic acid to its corresponding sulfonyl chloride is a pivotal step in expanding its synthetic utility. Sulfonyl chlorides are highly reactive intermediates that can readily undergo nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles.

A common method for this transformation involves the oxidative chlorination of the sulfinic acid. Reagents such as chlorosulfonic acid or a combination of a chlorinating agent and an oxidant can be employed. rsc.org For instance, treatment of a sulfinic acid with chlorosulfonic acid can directly yield the sulfonyl chloride. rsc.org Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a suitable solvent. organic-chemistry.org These methods provide a gateway to a vast library of sulfonamide and sulfonate ester derivatives.

Table 1: Synthesis of 1-Chloroisoquinoline-6-sulfonyl chloride

| Reactant | Reagent(s) | Product | Notes |

| This compound | Chlorosulfonic acid | 1-Chloroisoquinoline-6-sulfonyl chloride | Direct oxidative chlorination |

| This compound | N-Chlorosuccinimide (NCS) | 1-Chloroisoquinoline-6-sulfonyl chloride | Oxidative chlorination |

Preparation of Functionalized Sulfinate Esters and Sulfonamides

The sulfinic acid group of this compound is a versatile functional handle for the synthesis of sulfinate esters and sulfonamides. These derivatives are of significant interest due to their presence in numerous biologically active compounds. ekb.egucl.ac.uk

Sulfinate Esters: The direct esterification of sulfinic acids with alcohols can be achieved using condensing agents. organic-chemistry.org For example, the reaction of a sulfinic acid with an alcohol in the presence of a carbodiimide (B86325) or other coupling agents can yield the corresponding sulfinate ester. organic-chemistry.org Asymmetric condensation methods have also been developed to produce chiral sulfinate esters, which are valuable building blocks in stereoselective synthesis. nih.gov

Sulfonamides: The synthesis of sulfonamides from this compound typically proceeds through the intermediate sulfonyl chloride, as described in the previous section. The resulting 1-chloroisoquinoline-6-sulfonyl chloride can then be reacted with a diverse range of primary and secondary amines in the presence of a base to afford the desired sulfonamides. ekb.egnih.gov This two-step, one-pot procedure is a highly efficient method for generating a library of sulfonamide analogues. princeton.edu

Table 2: Synthesis of Sulfinate Esters and Sulfonamides

| Starting Material | Reagent(s) | Product Type |

| This compound | Alcohol, Condensing Agent | Sulfinate Ester |

| 1-Chloroisoquinoline-6-sulfonyl chloride | Primary or Secondary Amine, Base | Sulfonamide |

Diversification of the Isoquinoline (B145761) Skeleton via C-1 and C-6 Positions

The this compound scaffold offers two primary sites for diversification: the C-1 position, bearing a reactive chlorine atom, and the C-6 position, functionalized with the sulfinic acid group. Strategic manipulation of these positions allows for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

The chlorine atom at the C-1 position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, making it an ideal handle for introducing carbon-based linkers and various heterocyclic systems. chemicalbook.comchemimpex.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to form new carbon-carbon bonds. chemicalbook.com For instance, reaction with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) can introduce aryl, heteroaryl, or vinyl groups at the C-1 position.

Similarly, the sulfonyl chloride derived from the C-6 sulfinic acid can be used to link to other molecular fragments. For example, the formation of sulfonamides with amino-functionalized heterocycles provides a straightforward method for incorporating diverse ring systems.

Recent advancements in C-H functionalization also offer powerful tools for the direct introduction of functional groups at various positions on the quinoline (B57606) and isoquinoline rings, although this is more challenging at positions remote from the nitrogen atom. nih.govmdpi.comresearchgate.net

The isoquinoline core of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. uomustansiriyah.edu.iq These polycyclic structures are of significant interest in medicinal chemistry due to their prevalence in natural products with diverse biological activities. nih.govnih.gov

Various synthetic strategies can be employed to construct fused rings onto the isoquinoline skeleton. researchgate.net Cyclocondensation reactions, intramolecular cyclizations, and cycloaddition reactions are common approaches. researchgate.net For example, functional groups introduced at the C-1 and C-8 positions, or at adjacent positions on the benzene (B151609) ring, can be designed to undergo intramolecular reactions to form a new ring. The Bischler–Napieralski and Pictet-Spengler reactions are classic methods for synthesizing isoquinoline-containing fused systems. nih.gov Modern synthetic methods, including transition metal-catalyzed C-H activation and annulation reactions, provide efficient routes to novel fused architectures. organic-chemistry.org

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 1-Chloroisoquinoline (B32320), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of its atomic arrangement and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 1-Chloroisoquinoline, ¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of the hydrogen atoms in the molecule.

In a typical analysis, the ¹H NMR spectrum of 1-Chloroisoquinoline is recorded on a high-field spectrometer (e.g., 400 MHz) using a deuterated solvent such as dimethyl sulfoxide (DMSO-d6). The observed chemical shifts (δ) and coupling patterns are characteristic of the isoquinoline (B145761) ring system. Published data indicates a complex multiplet between δ 8.25-8.31 ppm, corresponding to two protons, a doublet at δ 8.08 ppm (J = 8.0 Hz) for one proton, another multiplet for two protons at δ 7.88-7.91 ppm, and a multiplet for one proton at δ 7.80-7.84 ppm. chemicalbook.comchemicalbook.com This pattern is consistent with the aromatic protons of the substituted isoquinoline core, and their specific shifts and couplings allow for the assignment to their respective positions on the bicyclic ring.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 8.25-8.31 | m | 2H | - | Aromatic Protons |

| 8.08 | d | 1H | 8.0 | Aromatic Proton |

| 7.88-7.91 | m | 2H | - | Aromatic Protons |

| 7.80-7.84 | m | 1H | - | Aromatic Proton |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific, detailed IR spectra for 1-Chloroisoquinoline are not widely published in readily accessible literature, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include:

C=C and C=N stretching vibrations within the aromatic isoquinoline ring, typically observed in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations , which appear above 3000 cm⁻¹.

C-H out-of-plane bending vibrations , which are characteristic of the substitution pattern on the aromatic rings and typically appear in the 900-650 cm⁻¹ region.

The C-Cl stretching vibration , which for chloro-substituted aromatic compounds, is generally found in the 1100-800 cm⁻¹ region.

The precise positions of these bands would help to confirm the presence of the isoquinoline core and the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For 1-Chloroisoquinoline, Electrospray Ionization (ESI) mass spectrometry in positive ion mode (ESI+) has been used to confirm its molecular weight. chemicalbook.comchemicalbook.com The analysis shows a molecular ion peak at m/z 164.0, which corresponds to the protonated molecule [M+H]⁺ of 1-Chloroisoquinoline (C₉H₆ClN), confirming its molecular formula. chemicalbook.comchemicalbook.com The presence of the chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.

Chromatographic and Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. For 1-Chloroisoquinoline, a reverse-phase HPLC method can be employed. In one such analysis, a purity of 96.0% was determined, with the compound showing a retention time (Rt) of 8.29 minutes under specific chromatographic conditions. chemicalbook.comchemicalbook.com The purity is typically calculated from the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is frequently used for purity assessment. For 1-Chloroisoquinoline, which has a boiling point of 274-275 °C at 768 mmHg, GC is a suitable method for purity determination. Purity levels of greater than 94.0% to over 98.0% have been reported for commercially available samples of 1-Chloroisoquinoline, as determined by GC analysis. thermofisher.com

| Technique | Parameter | Reported Value | Reference |

|---|---|---|---|

| HPLC | Purity | 96.0% | chemicalbook.comchemicalbook.com |

| HPLC | Retention Time (Rt) | 8.29 min | chemicalbook.comchemicalbook.com |

| GC | Purity | >94.0% - >98.0% | thermofisher.com |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For a compound like 1-Chloroisoquinoline, which is a solid at room temperature with a melting point of 31-36 °C, obtaining a single crystal suitable for X-ray diffraction would provide the ultimate structural confirmation. The resulting crystal structure would precisely map the positions of all atoms in the molecule, confirming the planarity of the isoquinoline ring system and the exact location of the chlorine atom at the 1-position. It would also provide valuable information about the intermolecular interactions, such as pi-stacking, that govern the packing of the molecules in the solid state.

Computational and Theoretical Investigations of 1 Chloroisoquinoline 6 Sulfinic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Currently, there are no published quantum chemical studies that specifically detail the electronic structure and bonding of 1-Chloroisoquinoline-6-sulfinic acid. Such a study would typically involve the calculation of molecular orbital energies (such as the HOMO and LUMO), electron density distribution, and electrostatic potential maps. These calculations would elucidate the nature of the covalent bonds within the molecule, the influence of the chloro and sulfinic acid substituents on the isoquinoline (B145761) core, and predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Data for this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Not Available | e.g., DFT/B3LYP/6-31G* |

| LUMO Energy | Not Available | e.g., DFT/B3LYP/6-31G* |

| Dipole Moment | Not Available | e.g., DFT/B3LYP/6-31G* |

Mechanistic Elucidation of Reactions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, allowing for the calculation of transition state geometries and activation energies. For this compound, DFT studies could be employed to understand its synthesis, degradation pathways, or its reactivity with other molecules. For example, the mechanism of nucleophilic aromatic substitution at the C1 position or reactions involving the sulfinic acid group could be modeled. As of now, no such mechanistic elucidations for this specific compound have been reported in the literature.

Stereochemical Analysis and Prediction of Chirality

The potential for chirality in this compound would depend on its molecular geometry and the presence of any stereogenic centers. While the core isoquinoline structure is planar, substituents could potentially lead to atropisomerism if rotation around a single bond is sufficiently hindered. However, without computational or experimental data, any discussion of its stereochemistry remains speculative. There are currently no published studies that analyze or predict the chirality of this compound.

Conformation and Tautomerism Studies

The sulfinic acid group in this compound introduces the possibility of different conformations due to rotation around the C-S bond. Furthermore, tautomerism involving the sulfinic acid proton is a theoretical possibility. Computational studies could determine the relative energies of different conformers and tautomers, providing insight into the most stable forms of the molecule under various conditions. To date, no conformational or tautomerism studies for this compound have been documented.

Applications in Specialized Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block

1-Chloroisoquinoline-6-sulfinic acid serves as a highly versatile scaffold in organic synthesis due to the distinct reactivity of its functional groups. The chlorine atom at the 1-position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution, making it a key handle for the introduction of a wide array of substituents. This reactivity is a cornerstone of its utility as a building block for more complex molecules. chemimpex.comsigmaaldrich.com

The sulfinic acid group at the 6-position further enhances its synthetic utility. Sulfinic acids are known to participate in a variety of chemical transformations, including oxidation to sulfonic acids, reduction to thiols, and conversion to sulfonyl chlorides and sulfonamides. This functional group provides a secondary site for chemical modification, allowing for the divergent synthesis of a range of derivatives from a common intermediate.

The strategic combination of these two reactive sites allows for a modular approach to synthesis. For instance, the chloro group can be displaced by a nucleophile, followed by transformation of the sulfinic acid moiety, or vice versa. This orthogonal reactivity is highly desirable in the synthesis of complex target molecules, as it allows for the stepwise construction of molecular complexity with a high degree of control.

Table 1: Representative Synthetic Transformations of 1-Chloroisoquinoline (B32320) Derivatives

| Starting Material | Reagents and Conditions | Product | Application |

| 1-Chloroisoquinoline | Aryl/Alkylmagnesium Halides, Mn-catalyst | 1-Aryl/Alkylisoquinoline | Cross-coupling reactions for C-C bond formation. sigmaaldrich.comthermofisher.com |

| 1-Chloroisoquinoline | Heteroaryl Boronic Acids/Esters, Pd-catalyst | 1-(Heteroaryl)isoquinoline | Suzuki-Miyaura coupling for the synthesis of bi-heterocyclic compounds. sigmaaldrich.comthermofisher.com |

| 1-Chloro-5-nitroisoquinoline | Stannous chloride dihydrate | 5-Amino-1-chloroisoquinoline | Reduction of a nitro group to an amine, a key step in the synthesis of substituted isoquinolines. |

Note: This table presents reactions of 1-chloroisoquinoline and a related derivative to illustrate the potential reactivity of the 1-chloro position in this compound. Specific data for the target compound is not available.

Development of Novel Reagents and Ligands for Catalysis

The isoquinoline framework is a well-established platform for the design of ligands in transition metal catalysis. The nitrogen atom in the isoquinoline ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This compound is a promising candidate for the development of novel ligands.

The sulfinic acid group, or its derivatives such as sulfoxides or sulfonamides, can also act as a coordinating group, potentially leading to the formation of bidentate or even tridentate ligands. chemimpex.com This multidentate coordination can enhance the stability and catalytic activity of the metal complex. Chiral ligands derived from this scaffold could find applications in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Furthermore, the chloro group can be exploited to immobilize the ligand onto a solid support, facilitating catalyst recovery and recycling, which is a key aspect of green and sustainable chemistry. The development of such supported catalysts is an active area of research with significant industrial implications.

Precursor in the Synthesis of Advanced Intermediates for Complex Molecular Architectures

The unique combination of functional groups in this compound makes it an ideal precursor for the synthesis of advanced intermediates that can be used to construct complex molecular architectures. Isoquinoline alkaloids, for example, are a large class of naturally occurring compounds with a wide range of biological activities, and synthetic derivatives are of great interest in medicinal chemistry. amerigoscientific.comwikipedia.org

The reactivity of the chloro and sulfinic acid groups allows for the introduction of pharmacophoric moieties and the construction of polycyclic systems. For instance, intramolecular cyclization reactions involving these two functional groups or their derivatives could lead to the formation of novel heterocyclic ring systems. These complex scaffolds are often difficult to access through other synthetic routes and can serve as the core of new drug candidates or molecular probes. nih.gov

The synthesis of isoquinoline sulfone compounds has been explored, highlighting the utility of related structures in generating medicinally relevant molecules. researchgate.net This suggests that this compound could be a valuable starting material for the synthesis of a diverse library of compounds for high-throughput screening and drug discovery programs.

Exploration in the Design of Functional Materials

The rigid and planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes this compound an attractive building block for the design of novel functional materials. chemimpex.comamerigoscientific.com Isoquinoline derivatives have been investigated for their applications in conductive polymers, optical materials, and sensors. amerigoscientific.com

The sulfinic acid group can be converted into a sulfonic acid, which can impart ion-exchange properties to a polymer backbone, making it suitable for applications in membranes for fuel cells or water purification. The chloro group can be used to polymerize the molecule or to graft it onto surfaces to modify their properties.

Moreover, the aromatic nature of the isoquinoline core suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through substitution at the chloro and sulfinic acid positions is crucial for optimizing the performance of such devices. The development of luminescent materials based on isoquinoline derivatives has also been an area of active research. acs.org

Table 2: Potential Applications of Functionalized Isoquinoline Derivatives in Materials Science

| Isoquinoline Derivative Class | Potential Application | Rationale |

| Poly(isoquinoline)s | Conductive Polymers | Extended π-conjugation along the polymer chain. amerigoscientific.com |

| Isoquinoline-based Dyes | Optical Materials, Sensors | Tunable absorption and emission properties. amerigoscientific.com |

| Sulfonated Isoquinolines | Ion-Exchange Membranes | Presence of charged sulfonic acid groups. |

| Isoquinoline-functionalized Surfaces | Modified Electrodes, Sensors | Covalent attachment via reactive handles. |

Note: This table outlines potential applications based on the general properties of isoquinoline derivatives. Specific experimental data for materials derived from this compound is not currently available.

Q & A

Q. Methodological Guidance :

Q. Methodological Guidance :

- For novel derivatives, provide full spectral assignments and compare with computational predictions (e.g., DFT simulations) .

- Cross-validate results using multiple techniques (e.g., NMR + X-ray crystallography) .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives?

Advanced Research Question

Contradictions (e.g., unexpected NMR splitting or IR shifts) require:

- Sample Reanalysis : Check for degradation (e.g., hydrolysis) by repeating under inert conditions.

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values.

- Alternative Techniques : Use mass spectrometry (HRMS) to confirm molecular ions.

Q. Methodological Guidance :

- Document all anomalies and systematically test hypotheses (e.g., steric effects, solvent interactions) .

- Reference spectral databases (e.g., SDBS) for known analogs .

What statistical methods are recommended for analyzing reaction yield variability?

Advanced Research Question

- ANOVA : Identify significant variables (e.g., temperature, catalyst loading).

- Design of Experiments (DoE) : Optimize parameters via response surface methodology.

- Uncertainty Propagation : Calculate combined standard uncertainties for yields (±2–5%).

Q. Methodological Guidance :

How to formulate hypothesis-driven research questions using frameworks like FINER?

Methodological Guidance

Apply the FINER criteria :

- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines).

- Novel : Investigate understudied reactivity (e.g., C–S bond formation mechanisms).

- Ethical : Adhere to waste disposal protocols for chlorinated byproducts.

- Relevant : Link to applications in medicinal chemistry (e.g., kinase inhibitor precursors).

Example Question : “Does electron-withdrawing group substitution at position 6 enhance electrophilic aromatic sulfonation kinetics?” .

What strategies optimize regioselectivity in electrophilic substitutions?

Advanced Research Question

- Directing Group Analysis : Use computational models (MEP maps) to predict activation sites.

- Kinetic Control : Lower temperatures (–20°C) to favor thermodynamically unstable products.

- Protecting Groups : Block competing reactive sites (e.g., –NH₂ protection with Boc).

Q. Methodological Guidance :

How to conduct a systematic literature review on catalytic applications?

Q. Methodological Guidance

- Database Selection : Use SciFinder, Reaxys, and PubMed with keywords: “this compound catalyst”.

- Search Filters : Limit to peer-reviewed articles (2010–2025) and exclude patents.

- Citation Tracking : Use tools like Connected Papers to map interdisciplinary connections .

Best practices for interpreting kinetic data in stability studies

- Arrhenius Analysis : Calculate activation energy (Eₐ) from degradation rate vs. temperature.

- pH-Dependent Stability : Use buffer systems (pH 2–12) to identify decomposition thresholds.

- Long-Term Storage Tests : Monitor purity changes at 25°C/60% RH over 6 months .

Addressing discrepancies between computational and experimental data

- Basis Set Validation : Test DFT functionals (B3LYP vs. M06-2X) for accuracy.

- Solvent Effect Modeling : Include implicit solvation (e.g., PCM) in simulations.

- Error Margins : Report RMSD between calculated and observed values .

Interdisciplinary approaches for mechanistic studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.